molecular formula C20H18ClFN4O2S B11269053 4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine

4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine

Cat. No.: B11269053
M. Wt: 432.9 g/mol
InChI Key: HDGAWBQUEAINMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: Olaparib can be synthesized through various routes.

      Industrial Production: Industrial-scale production methods may involve modifications of these synthetic routes, optimization for yield, and purification steps.

  • Chemical Reactions Analysis

      Reactions: Olaparib undergoes various reactions, including substitutions, reductions, and cyclizations during its synthesis.

      Common Reagents and Conditions: Reagents like 3,6-dichloropyridazine, 1-(4-chlorophenyl)piperazine, and solvents like ethanol are used.

      Major Products: The final product is Olaparib itself, which inhibits PARP enzymes.

  • Scientific Research Applications

      Cancer Treatment: Olaparib is primarily used in cancer therapy, especially for patients with BRCA-mutated ovarian, breast, and prostate cancers.

      Biology: It aids in understanding DNA repair mechanisms and PARP inhibition.

      Medicine: Clinical trials explore its efficacy in other cancer types and combination therapies.

      Industry: Olaparib’s production and formulation contribute to the pharmaceutical industry.

  • Mechanism of Action

      Targets: Olaparib inhibits PARP enzymes involved in DNA repair.

      Pathways: By blocking PARP, it prevents DNA repair, leading to synthetic lethality in cancer cells with defective homologous recombination repair.

  • Comparison with Similar Compounds

      Uniqueness: Olaparib’s unique features include its specific PARP inhibition and clinical success.

      Similar Compounds: Other PARP inhibitors like , , and are related compounds.

    Properties

    Molecular Formula

    C20H18ClFN4O2S

    Molecular Weight

    432.9 g/mol

    IUPAC Name

    4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(4-fluorophenyl)pyrimidine

    InChI

    InChI=1S/C20H18ClFN4O2S/c21-16-2-1-3-18(12-16)29(27,28)26-10-8-25(9-11-26)20-13-19(23-14-24-20)15-4-6-17(22)7-5-15/h1-7,12-14H,8-11H2

    InChI Key

    HDGAWBQUEAINMV-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=NC=NC(=C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC(=CC=C4)Cl

    Origin of Product

    United States

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